Cas no 851404-04-1 (N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide)

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide is a synthetic organic compound featuring a quinolinone core substituted with dimethoxy groups and an ethyl-linked phenoxypropanamide side chain. This structure imparts potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The dimethoxy groups enhance electron density, potentially improving binding affinity in biological systems, while the phenoxypropanamide moiety may contribute to metabolic stability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's purity and stability under standard conditions make it suitable for experimental applications in drug discovery and chemical synthesis. Further investigations are required to fully elucidate its pharmacological or functional properties.
N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide structure
851404-04-1 structure
Product name:N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide
CAS No:851404-04-1
MF:C22H24N2O5
MW:396.436366081238
CID:5809056
PubChem ID:3467722

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide
    • Propanamide, N-[2-(1,2-dihydro-5,8-dimethoxy-2-oxo-3-quinolinyl)ethyl]-2-phenoxy-
    • AB00669364-01
    • F0611-0295
    • SR-01000124232-1
    • 851404-04-1
    • N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide
    • EU-0058396
    • SR-01000124232
    • AKOS001816173
    • N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide
    • Inchi: 1S/C22H24N2O5/c1-14(29-16-7-5-4-6-8-16)21(25)23-12-11-15-13-17-18(27-2)9-10-19(28-3)20(17)24-22(15)26/h4-10,13-14H,11-12H2,1-3H3,(H,23,25)(H,24,26)
    • InChI Key: VCSCFJZIATUABX-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC2=C(NC1=O)C(OC)=CC=C2OC)(=O)C(OC1=CC=CC=C1)C

Computed Properties

  • Exact Mass: 396.16852187g/mol
  • Monoisotopic Mass: 396.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.9Ų
  • XLogP3: 3

Experimental Properties

  • Density: 1.201±0.06 g/cm3(Predicted)
  • Boiling Point: 691.5±55.0 °C(Predicted)
  • pka: 10.29±0.70(Predicted)

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0611-0295-75mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide
851404-04-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0611-0295-1mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide
851404-04-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0611-0295-2mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide
851404-04-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0611-0295-4mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide
851404-04-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0295-5mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide
851404-04-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0611-0295-10mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide
851404-04-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0611-0295-25mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide
851404-04-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0611-0295-5μmol
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide
851404-04-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0611-0295-20μmol
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide
851404-04-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0611-0295-20mg
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxypropanamide
851404-04-1 90%+
20mg
$99.0 2023-05-17

Additional information on N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide

Research Brief on N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide (CAS: 851404-04-1)

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide (CAS: 851404-04-1) is a synthetic compound that has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This research brief aims to provide an updated overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

Recent studies have highlighted the compound's unique structural features, which include a quinolinone core and a phenoxypropanamide side chain. These structural elements are believed to contribute to its biological activity, particularly in modulating specific enzymatic pathways. Researchers have explored its role as a potential inhibitor of key enzymes involved in inflammatory and oncogenic processes, making it a candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, the synthesis and optimization of N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide were detailed. The study reported a high-yield synthetic route that improves scalability for potential industrial production. Additionally, the compound demonstrated promising in vitro activity against a panel of cancer cell lines, with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent.

Further investigations into the compound's mechanism of action revealed its ability to interact with DNA topoisomerase II, an enzyme critical for DNA replication and cell division. This interaction may explain its observed cytotoxic effects in cancer cells. Moreover, preliminary in vivo studies in murine models have shown reduced tumor growth rates with minimal toxicity, indicating a favorable therapeutic window.

Beyond oncology, recent research has explored the compound's anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide effectively inhibits cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This finding positions the compound as a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis.

Despite these promising results, challenges remain in the development of this compound. Pharmacokinetic studies indicate moderate bioavailability, necessitating further formulation optimization. Additionally, long-term toxicity profiles and potential off-target effects require thorough investigation in preclinical models before advancing to clinical trials.

In conclusion, N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-phenoxypropanamide (CAS: 851404-04-1) represents a multifaceted compound with significant potential in both oncology and inflammation research. Continued efforts to elucidate its mechanisms, optimize its pharmacokinetics, and evaluate its safety will be critical for its transition from bench to bedside. This brief underscores the importance of ongoing research to fully realize the therapeutic promise of this intriguing molecule.

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